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molecular formula C11H15NO2 B8373229 8-Hydroxymethyl-4-methoxy-1,2,3,4-tetrahydroquinoline

8-Hydroxymethyl-4-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No. B8373229
M. Wt: 193.24 g/mol
InChI Key: OSAMUSVEVPLGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04963566

Procedure details

6,7-Dihydro-3-oxo-7-methoxy-1H,3H,5H-pyrido[3,2,1-ij][3,1]benzoxazine (4.3 g) was dissolved in a mixture of 10% aqueous solution of sodium hydroxide and methanol (1:10 v/v, 55 ml), and the mixture was refluxed for 2 hours. After distilling off the solvent, the resulting residue was extracted with dichloromethane. The extract was washed with water and dried, the solvent was removed. The resultant residue was purified by silica gel column chromatography [eluent: n-hexane-ethyl acetate (4:1 v/v)]to give 8-hydroxymethyl-4-methoxy-1,2,3,4-tetrahydroquinoline (2.4 g).
Name
6,7-Dihydro-3-oxo-7-methoxy-1H,3H,5H-pyrido[3,2,1-ij][3,1]benzoxazine
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C1[O:7][CH2:6][C:5]2[CH:8]=[CH:9][CH:10]=[C:11]3[CH:12]([O:15][CH3:16])[CH2:13][CH2:14][N:3]1[C:4]=23>[OH-].[Na+].CO>[OH:7][CH2:6][C:5]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:4]=1[NH:3][CH2:14][CH2:13][CH:12]2[O:15][CH3:16] |f:1.2|

Inputs

Step One
Name
6,7-Dihydro-3-oxo-7-methoxy-1H,3H,5H-pyrido[3,2,1-ij][3,1]benzoxazine
Quantity
4.3 g
Type
reactant
Smiles
O=C1N2C3=C(CO1)C=CC=C3C(CC2)OC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
55 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
EXTRACTION
Type
EXTRACTION
Details
the resulting residue was extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by silica gel column chromatography [eluent

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=CC=C2C(CCNC12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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